molecular formula C15H13ClO4 B6409403 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261934-58-0

4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6409403
CAS RN: 1261934-58-0
M. Wt: 292.71 g/mol
InChI Key: CIARFSJPBTWAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid (CEHBA) is an organic compound with a molecular formula of C10H10O3Cl and a molecular weight of 213.63 g/mol. It is a white, crystalline solid that is soluble in water and alcohol. CEHBA is a widely used compound in scientific research, particularly in the fields of chemistry, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95% is not fully understood. It is believed that the compound binds to certain proteins, resulting in the inhibition of their activity. This inhibition can be used to study the role of proteins in various biochemical and physiological processes.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95% has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and proteases. It has also been shown to inhibit the activity of certain proteins involved in cell growth and differentiation. In addition, 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95% is a relatively safe compound and is easily available. It is also relatively inexpensive, making it ideal for use in laboratory experiments. However, it is important to note that 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95% is a potent inhibitor of enzymes and proteins, and caution should be taken when using it in experiments.

Future Directions

Future research on 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95% could focus on its potential use as a therapeutic agent. Additional research could also be conducted to further explore its mechanism of action and its potential effects on biochemical and physiological processes. Other research could focus on the development of novel compounds based on 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95% that could be used for specific applications. Finally, further studies could be conducted to explore the potential toxicity of 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95% and its potential side effects.

Synthesis Methods

4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95% can be synthesized via a multi-step reaction. The first step involves the reaction of 4-chloro-2-ethoxybenzaldehyde with hydroxylamine hydrochloride in an aqueous solution. This reaction yields 4-chloro-2-ethoxy-3-hydroxybenzaldehyde. The second step involves the oxidation of the aldehyde with potassium permanganate in an acidic solution. This yields 4-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid.

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95% is widely used in scientific research, particularly in the fields of chemistry, biochemistry, and physiology. It is used as a reagent in various reactions, including the synthesis of other compounds and the determination of the structure of other compounds. In addition, 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid, 95% is used as an inhibitor of enzymes and as a substrate for biochemical reactions.

properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-2-20-10-4-6-11(13(16)8-10)9-3-5-12(15(18)19)14(17)7-9/h3-8,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIARFSJPBTWAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691677
Record name 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzoic acid

CAS RN

1261934-58-0
Record name 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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